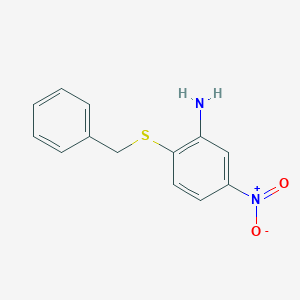

2-(Benzylthio)-5-nitroaniline

Description

Properties

Molecular Formula |

C13H12N2O2S |

|---|---|

Molecular Weight |

260.31 g/mol |

IUPAC Name |

2-benzylsulfanyl-5-nitroaniline |

InChI |

InChI=1S/C13H12N2O2S/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2 |

InChI Key |

VEKYOWIMMWBDNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 2-(Benzylthio)-5-nitroaniline include:

Key Observations :

- Lipophilicity : The benzylthio group confers significantly higher lipophilicity compared to Cl, CH3, or OCH3 substituents, impacting membrane permeability in biological systems.

- Electron Effects: The benzylthio group acts as a weak electron donor via sulfur’s lone pairs, contrasting with the strong electron-withdrawing nitro group. This duality may stabilize charge distribution in reactions.

Activity Trends :

- Electron-withdrawing groups (e.g., NO2): Increase stability but may reduce bioavailability.

- Benzylthio group : Enhances lipophilicity and possibly receptor interaction in hydrophobic pockets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Benzylthio)-5-nitroaniline, and how do reaction conditions influence yield?

- Methodological Guidance :

- Step 1 : Begin with nucleophilic aromatic substitution (SNAr) of 5-nitro-2-chloroaniline with benzyl mercaptan. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .

- Step 2 : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Purify via column chromatography. Typical yields range from 60–75% .

- Critical Parameters : Excess benzyl mercaptan (1.5–2.0 eq) improves conversion. Avoid moisture to prevent thiol oxidation.

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Guidance :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated DMSO to confirm substitution patterns (e.g., benzylthio protons at δ 4.3–4.5 ppm, aromatic protons at δ 7.2–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/water 60:40) to achieve >95% purity .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peak (m/z 275.3 for [M+H]⁺) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodological Guidance :

- Solubility : Dissolve in DMSO (10–20 mM stock solutions) for biological assays. For organic reactions, use DMF or dichloromethane .

- Stability : Store solid compound at –20°C under inert atmosphere (N₂/Ar). Avoid prolonged exposure to light due to nitro group photoreactivity .

Advanced Research Questions

Q. How do substituent variations (e.g., benzylthio vs. propylthio) impact the reactivity and bioactivity of nitroaniline derivatives?

- Methodological Guidance :

- Comparative Synthesis : Synthesize analogs (e.g., 2-(Propylthio)-5-nitroaniline) using analogous SNAr conditions. Compare reaction rates via kinetic studies .

- Bioactivity Assays : Test antimicrobial activity (e.g., MIC against E. coli) to correlate thioether chain length with efficacy. Use 96-well plate assays with resazurin viability staining .

Q. What mechanistic insights exist for reactions involving the benzylthio group in this compound?

- Methodological Guidance :

- Oxidation Studies : Treat with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives. Monitor via ¹H NMR (sulfoxide proton shift: δ 2.8–3.2 ppm) .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density at sulfur and predict regioselectivity in electrophilic substitutions .

Q. How can researchers develop validated analytical methods for quantifying trace impurities in this compound?

- Methodological Guidance :

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted 5-nitro-2-chloroaniline). Optimize gradient elution for baseline separation .

- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (RSD < 2%), and LOD/LOQ (e.g., 0.1 μg/mL) .

Q. How should contradictory data on nitroaniline derivatives (e.g., conflicting solubility or reactivity reports) be resolved?

- Methodological Guidance :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., solvent purity, temperature control). Use reference compounds (e.g., 4-nitroaniline) for calibration .

- Meta-Analysis : Aggregate data from PubChem and NIST to identify trends (e.g., substituent effects on melting points) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.